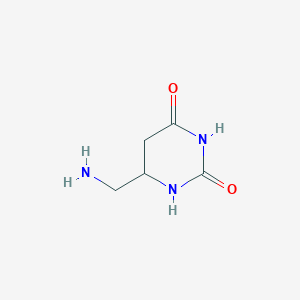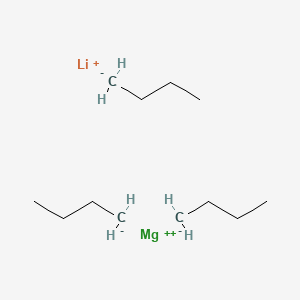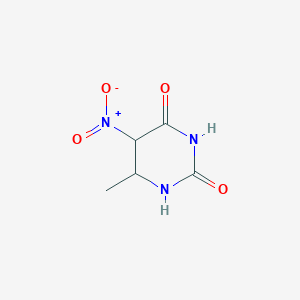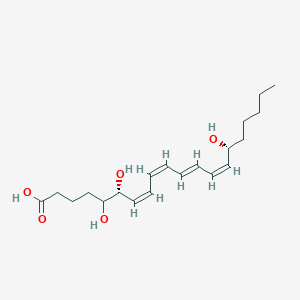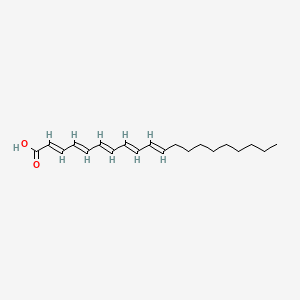
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid characterized by the presence of five conjugated double bonds at positions 2, 4, 6, 8, and 10. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce polyunsaturated fatty acids through fermentation processes. These methods are advantageous due to their scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or aldehydes.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the addition of halogen atoms across the double bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or Cl2 in CH2Cl2.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
Wirkmechanismus
The mechanism of action of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into phospholipid bilayers, affecting membrane fluidity and function. It also acts as a ligand for nuclear receptors, modulating gene expression and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with similar conjugated double bonds but a shorter carbon chain.
(2E,4E)-hexa-2,4-dienoic acid: A shorter chain polyunsaturated fatty acid with only two conjugated double bonds.
Uniqueness: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is unique due to its longer carbon chain and higher degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific structural and functional attributes.
Eigenschaften
CAS-Nummer |
32839-30-8 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
InChI-Schlüssel |
SBHCLVQMTBWHCD-METXMMQOSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


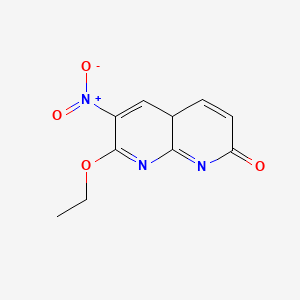




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
